N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide
Description
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide is a boronate ester-functionalized aromatic compound characterized by a morpholine-4-carboxamide substituent at the para position of a phenyl ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl frameworks . This compound is commercially available with typical purities of 98% and is utilized in pharmaceutical and materials science research, particularly in the synthesis of complex molecules targeting cancer therapies and optoelectronic materials .
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)13-5-7-14(8-6-13)19-15(21)20-9-11-22-12-10-20/h5-8H,9-12H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVFWSDIINWNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657048 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-97-8 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various boronic acid derivatives, which are important in organic synthesis and medicinal chemistry. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Used in the production of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition and molecular recognition processes.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.
Molecular Recognition: The compound can be used to study molecular interactions and binding affinities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in the substituents attached to the boronate-bearing phenyl ring. Key comparisons include:
¹Calculated based on molecular formula C₁₇H₂₃BN₂O₄.
Commercial and Research Availability
- The target compound is marketed by suppliers like CymitQuimica and Aaron Chemicals LLC in quantities from 250 mg to 5 g, typically at 98% purity .
- In contrast, trifluoromethyl-substituted variants (e.g., 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine) are less common but critical for fluoropharmaceutical synthesis, albeit with higher costs (¥11,000/1g) .
Key Research Findings
- Synthetic Efficiency : Acetamide analogs are synthesized in higher yields (77–93%) under Ir-catalyzed conditions compared to morpholine carboxamide derivatives, where yields are unreported but inferred to be lower due to steric hindrance .
- Biological Relevance : Thiomorpholine derivatives are explored in CNS-directed therapies due to improved blood-brain barrier penetration .
- Material Science : Methoxy-substituted boronates are prioritized in OLED and photovoltaic research for their electron-donating properties .
Biological Activity
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a morpholine ring and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The boron atom in the dioxaborolane structure is known to interact with biological macromolecules, potentially inhibiting enzymes involved in cancer progression and inflammation.
- Cell Proliferation Inhibition :
- Targeting Specific Pathways :
Efficacy in Biological Models
Research has highlighted the efficacy of this compound in various biological models:
Table 1: Summary of Biological Activity
| Study | Model | IC50 Value | Effect |
|---|---|---|---|
| Study A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 µM | Significant inhibition of cell proliferation |
| Study B | MCF10A (Non-cancerous) | > 1 µM | Minimal effect observed |
| Study C | In vivo (BALB/c nude mice) | N/A | Inhibition of lung metastasis |
Case Studies
- Case Study on MDA-MB-231 Cells :
- In Vivo Efficacy :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide?
- Methodological Answer: The synthesis involves Suzuki-Miyaura coupling (palladium-catalyzed cross-coupling of boronic esters with aryl halides), requiring precise control of temperature, solvent polarity, and reaction time to optimize yield . Post-synthesis, structural confirmation is achieved via:
- Nuclear Magnetic Resonance (NMR): To verify regioselectivity and purity (e.g., distinguishing morpholine protons at δ 3.6–3.8 ppm and boron-linked aromatic protons) .
- Mass Spectrometry (MS): For molecular ion ([M+H]⁺) validation and detection of byproducts .
- Key Data: In a representative procedure, coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine-4-carboxamide yielded 27% product after column chromatography (hexanes/EtOAC + 0.25% Et₃N) .
Q. How does the boron-containing dioxaborolane moiety influence the compound’s reactivity and biological interactions?
- Methodological Answer: The dioxaborolane group enables:
- Cross-Coupling Reactions: Participation in Suzuki-Miyaura reactions for derivatization (e.g., biaryl formation) .
- Biomolecular Interactions: The boron atom forms reversible covalent bonds with nucleophilic residues (e.g., serine in enzymes or hydroxyl groups in nucleic acids), enhancing target affinity .
- Experimental Insight: Comparative studies show boron-containing analogs exhibit 3–5× higher binding affinity to kinase targets than non-boron derivatives .
Q. What solvent systems and conditions are optimal for ensuring compound stability during storage?
- Methodological Answer: Stability studies using DSC (melting point: 118–119°C) and TGA (decomposition onset at 220°C) recommend:
- Storage: Amber glass bottles under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the dioxaborolane ring .
- Solvents: Use anhydrous DMSO or THF for dissolution; avoid protic solvents (e.g., water, methanol) to minimize boronate ester degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer: Discrepancies often arise from:
- Assay Conditions: pH-dependent boron reactivity (e.g., higher activity at pH 7.4 vs. 6.5 due to boronate ionization) .
- Cellular Permeability: Use parallel artificial membrane permeability assays (PAMPA) to correlate logP (calculated: 2.8) with cellular uptake .
- Case Study: In neuropharmacology studies, conflicting dopamine receptor binding data (IC₅₀: 0.8 µM vs. 3.2 µM) were resolved by adjusting assay buffer ionic strength .
Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?
- Methodological Answer:
- Lead Optimization: Replace the morpholine ring with thiomorpholine (logD reduction by 0.5 units) or introduce polar substituents (e.g., –SO₂NH₂) to enhance solubility .
- Metabolic Stability: Incubate derivatives with liver microsomes; prioritize compounds with >60% remaining after 30 minutes .
Q. How can computational modeling predict target interactions and guide experimental validation?
- Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the carboxamide group and Lys72 or Asp184 residues .
- MD Simulations: Conduct 100-ns simulations to assess binding mode stability; prioritize targets with RMSD < 2.0 Å .
- Validation: Predicted IC₅₀ values within 1.5-fold of experimental data for EGFR kinase (predicted: 1.1 µM; observed: 0.9 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
